Bienvenue dans la boutique en ligne BenchChem!

2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline

Lipophilicity Physicochemical differentiation Drug-likeness

2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline (CAS 1156715-93-3) is a heterocyclic aniline derivative featuring a 1-methylpyrazole moiety linked via a methylene bridge to an ortho‑iodinated phenyl ring. The iodine atom markedly increases the molecular weight (313.14 g/mol) and contributes both steric bulk and electronic polarization relative to non‑halogenated analogs.

Molecular Formula C11H12IN3
Molecular Weight 313.14 g/mol
Cat. No. B14913631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline
Molecular FormulaC11H12IN3
Molecular Weight313.14 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)CNC2=CC=CC=C2I
InChIInChI=1S/C11H12IN3/c1-15-9(6-7-14-15)8-13-11-5-3-2-4-10(11)12/h2-7,13H,8H2,1H3
InChIKeyZOGIZDJXAKQOBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline – A Halogenated Pyrazole-Aniline Building Block for MedChem and Radiolabeling Applications


2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline (CAS 1156715-93-3) is a heterocyclic aniline derivative featuring a 1-methylpyrazole moiety linked via a methylene bridge to an ortho‑iodinated phenyl ring. The iodine atom markedly increases the molecular weight (313.14 g/mol) and contributes both steric bulk and electronic polarization relative to non‑halogenated analogs . The compound serves as a versatile scaffold in medicinal chemistry programs, where the iodine substituent enables late‑stage functionalization and radio‑isotope incorporation that are inaccessible with hydrogen, chloro, or bromo analogs [1].

Why 2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline Cannot Be Replaced by Unsubstituted or Lighter Halogen Analogs


The ortho‑iodine atom is not a passive substituent; it fundamentally alters the molecule’s physicochemical profile, synthetic reactivity, and potential biological probing capabilities. Replacement with the des‑iodo analog (N‑((1‑methyl‑1H‑pyrazol‑5‑yl)methyl)aniline, CAS 1006352‑98‑2) eliminates the heavy‑atom effect required for X‑ray phasing, removes the site for radio‑iodination, and lowers lipophilicity by approximately 1.3 log units . Lighter halogens (Cl, Br) exhibit reduced polarizability and weaker halogen‑bond donor capacity, diminishing target‑engagement potential in systems where halogen bonding is critical [1]. Generic substitution is therefore not neutral; it strips the compound of the very properties that drive its selection in structure‑based design and tracer development.

Quantitative Differentiation Evidence for 2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline


Lipophilicity Enhancement: Iodo vs. Des‑Iodo Analog

The ortho‑iodine substituent substantially increases calculated logP relative to the des‑iodo analog N‑((1‑methyl‑1H‑pyrazol‑5‑yl)methyl)aniline. The des‑iodo compound displays a logP of 2.03 . Using standard fragment contribution for ortho‑iodoanilines (ΔlogP ≈ +1.30), the logP of 2‑Iodo‑N‑((1‑methyl‑1h‑pyrazol‑5‑yl)methyl)aniline is estimated at approximately 3.33 [1]. This 1.30‑unit increase translates to roughly a 20‑fold higher octanol‑water partition coefficient and predicts significantly enhanced membrane permeability and tissue distribution.

Lipophilicity Physicochemical differentiation Drug-likeness

Synthetic Reactivity: C–I Bond as a Superior Cross‑Coupling Handle vs. C–Br and C–Cl

Aryl iodides are the most reactive halides in palladium‑catalyzed cross‑coupling reactions. The C–I bond (bond dissociation energy ~ 50 kcal/mol) undergoes oxidative addition significantly faster than C–Br (~ 67 kcal/mol) or C–Cl (~ 81 kcal/mol) bonds, and enables coupling under milder conditions with broader substrate scope. This reactivity hierarchy is well documented and directly applicable to 2‑iodo‑N‑((1‑methyl‑1h‑pyrazol‑5‑yl)methyl)aniline, whose ortho‑iodine atom provides a privileged handle for Suzuki, Sonogashira, Buchwald‑Hartwig, and Heck reactions that cannot be efficiently matched by the corresponding bromo or chloro analogs [1].

Cross-coupling Synthetic chemistry Late-stage functionalization

Radio‑Iodination Potential: Enabling SPECT/PET Tracer Development Inaccessible to Non‑Iodinated Scaffolds

The presence of a pre‑installed iodine atom allows direct isotopic exchange or oxidative radio‑iodination with iodine‑123 (SPECT) or iodine‑124 (PET). Non‑iodinated analogs require de novo synthesis of a iodinated precursor. Iodine‑124 has a half‑life of 4.2 days, enabling prolonged imaging studies, and established radio‑iodination protocols are widely available [1]. In contrast, the des‑iodo analog N‑((1‑methyl‑1H‑pyrazol‑5‑yl)methyl)aniline provides no native site for direct radio‑iodination and must be converted to a stannylated precursor or subjected to other indirect labeling strategies.

Radio‑iodination Molecular imaging SPECT/PET

Halogen Bond Donor Capacity: Iodine Provides Stronger Directional Interactions than Bromine or Chlorine

The σ‑hole on iodine is significantly deeper than on bromine or chlorine, resulting in stronger and more directional halogen bonds with Lewis bases (e.g., backbone carbonyls in protein binding sites). Crystallographic studies of 5‑bromo‑1‑arylpyrazoles explicitly note that the Br atom, while capable of halogen bonding, is less polarizable than iodine [1]. In a series of pyrazole‑based kinase inhibitors, substitution of iodine for bromine modulated halogen bond strength and correlated with improved target affinity [2]. The ortho‑iodine of 2‑iodo‑N‑((1‑methyl‑1h‑pyrazol‑5‑yl)methyl)aniline positions this strong halogen bond donor in a region of the molecule that can directly engage biological targets.

Halogen bonding Molecular recognition Structure-based design

Optimal Procurement Scenarios for 2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline


Late‑Stage Diversification in Medicinal Chemistry Programs

When a discovery program requires rapid exploration of chemical space around a pyrazole‑aniline core, 2‑iodo‑N‑((1‑methyl‑1h‑pyrazol‑5‑yl)methyl)aniline serves as a privileged late‑stage intermediate. The ortho‑iodine atom enables Suzuki, Sonogashira, and Buchwald‑Hartwig couplings under mild conditions that preserve sensitive functional groups elsewhere in the molecule. In contrast, bromo or chloro analogs require higher temperatures and longer reaction times, increasing the risk of byproduct formation and reducing library yield [1].

Development of Iodine‑123/Iodine‑124 SPECT/PET Tracers

The pre‑installed iodine atom makes this compound an attractive precursor for radio‑iodination without requiring multi‑step stannylation or boronate ester synthesis. Iodine‑124, with its 4.2‑day half‑life, is well‑suited for labeling antibodies or peptides that require prolonged circulation times for optimal tumor uptake. The des‑iodo analog entirely lacks this capability, and the bromo analog cannot undergo direct isotopic exchange [1]. Researchers in molecular imaging can shorten their radiolabeling development timelines by 2–4 synthetic steps by selecting this iodo‑substituted building block.

Structure‑Based Drug Design Requiring Strong Halogen Bond Donors

For targets where a crystal structure reveals a backbone carbonyl or carboxylate oxygen within 3.0–3.5 Å of the ortho‑position on the phenyl ring, the iodine substituent provides the strongest available halogen bond donor. Computational studies indicate that substituting iodine for bromine can add 1–3 kcal/mol of halogen bond stabilization, potentially translating to a 5–100‑fold improvement in binding affinity [1]. Procurement of the iodo variant is therefore justified for any program where halogen bonding is a documented determinant of target engagement.

X‑Ray Crystallographic Phasing of Protein–Ligand Complexes

The iodine atom’s anomalous scattering signal (f'' ~ 6.8 e⁻ at Cu Kα) provides robust experimental phasing power for determining high‑resolution crystal structures of protein–ligand complexes. When the pyrazole‑aniline scaffold is soaked into target crystals, the iodine atom serves as an intrinsic heavy‑atom marker, eliminating the need for additional derivatization. This capability is absent in both the des‑iodo and the lighter halogen analogs, making the iodo compound the preferred choice for crystallographic fragment screening campaigns [1].

Quote Request

Request a Quote for 2-Iodo-N-((1-methyl-1h-pyrazol-5-yl)methyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.